molecular formula C10H23BrOSi B1269809 (4-Bromobutoxy)(tert-butyl)dimethylsilane CAS No. 89043-32-3

(4-Bromobutoxy)(tert-butyl)dimethylsilane

Cat. No. B1269809
CAS RN: 89043-32-3
M. Wt: 267.28 g/mol
InChI Key: YORLKVKBZRVNMZ-UHFFFAOYSA-N
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Description

Synthesis Analysis

Although specific details on the synthesis of “(4-Bromobutoxy)(tert-butyl)dimethylsilane” itself were not found, related compounds provide insight into possible synthetic routes. For example, tert-butyl derivatives are often synthesized through Grignard reactions and hydroxyl-protection reactions, indicative of the methods that might be applied for synthesizing compounds with tert-butyl and bromobutoxy functional groups [(Li et al., 2019)].

Molecular Structure Analysis

The molecular structure of closely related compounds, such as 4-tert-butyl-5,5-dimethyl-1,3-hexadiene, has been studied, showing an anti-conformation of the 1,3-diene skeleton and indicating the steric strain effects that might be similar in “this compound” (Hopf et al., 1998).

Chemical Reactions and Properties

Related research highlights the reactivity of tert-butyl-based compounds with various electrophiles, leading to functionalized products. This suggests that “this compound” may also undergo reactions with electrophiles to yield structurally diverse sulfones, as seen in the reactions of 3-bromo-2-(tert-butylsulfonyl)-1-propene (Auvray et al., 1985).

Physical Properties Analysis

The physical properties such as solubility, melting point, and boiling point of “this compound” can be inferred from similar compounds. For instance, the solubility and thermal stability of polyamides derived from tert-butyl-based compounds indicate that “this compound” might also possess notable solubility in polar solvents and high thermal stability (Hsiao et al., 2000).

Chemical Properties Analysis

The chemical behavior and reactivity towards nucleophiles or electrophiles can be somewhat predicted by examining the behavior of structurally similar compounds. The study of halomethyl derivatives of tert-butylfuran-2-carboxylic acid suggests that “this compound” could exhibit reactivity towards nucleophilic agents, leading to a variety of substitution products (Pevzner, 2003).

Scientific Research Applications

Palladium-Catalyzed Cascade Cross Coupling/Cyclizations

A study by Demircan (2014) explores the use of compounds related to (4-Bromobutoxy)(tert-butyl)dimethylsilane in palladium-catalyzed intra-intermolecular cascade cross-couplings. These reactions are significant in synthesizing complex organic structures, including indene analogues and cross-conjugated tetraenes, which are vital in organic synthesis and pharmaceutical research (Demircan, 2014).

Nanoparticle Synthesis and Applications

Fischer, Baier, and Mecking (2013) discuss the use of bromo and tert-butyldimethylsilane derivatives in the synthesis of enhanced brightness, emission-tuned nanoparticles. These nanoparticles, derived from polyfluorene building blocks, show potential in applications such as organic light-emitting devices (OLEDs) and fluorescence imaging (Fischer, Baier, & Mecking, 2013).

Hydroxyl Group Protection

Corey and Venkateswarlu (1972) describe the utilization of tert-butyldimethylsilyl derivatives, related to this compound, for the protection of hydroxyl groups in synthetic organic chemistry. This approach is particularly useful in synthesizing complex organic molecules, including pharmaceuticals and prostaglandins (Corey & Venkateswarlu, 1972).

Heterocyclic Compound Synthesis

Veith and Grosser (1982) explore the synthesis of heterocyclic compounds using tert-butyldimethylsilane derivatives. Their research contributes to the development of new materials and chemicals with potential applications in various industries, including pharmaceuticals and materials science (Veith & Grosser, 1982).

Organometallic Compound Synthesis and Reactivity

Breunig et al. (2013) demonstrate the use of tert-butyldimethylsilane derivatives in the synthesis and study of organometallic compounds. Their research offers insights into the reactivity of these compounds, which is crucial for developing new catalysts and materials (Breunig et al., 2013).

Safety and Hazards

“(4-Bromobutoxy)(tert-butyl)dimethylsilane” is harmful by inhalation, in contact with skin, and if swallowed . It is recommended to handle this compound with appropriate safety measures.

Future Directions

While specific future directions for “(4-Bromobutoxy)(tert-butyl)dimethylsilane” are not mentioned in the literature, organosilanes continue to be a topic of interest in synthetic chemistry due to their versatility and wide range of applications .

properties

IUPAC Name

4-bromobutoxy-tert-butyl-dimethylsilane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H23BrOSi/c1-10(2,3)13(4,5)12-9-7-6-8-11/h6-9H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YORLKVKBZRVNMZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)[Si](C)(C)OCCCCBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H23BrOSi
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40342491
Record name (4-bromobutoxy)(tert-butyl)dimethylsilane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40342491
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

267.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

89043-32-3
Record name (4-bromobutoxy)(tert-butyl)dimethylsilane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40342491
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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